1-[(4-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one
CAS No.: 946207-93-8
Cat. No.: VC11938520
Molecular Formula: C27H25FN4O3
Molecular Weight: 472.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946207-93-8 |
|---|---|
| Molecular Formula | C27H25FN4O3 |
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one |
| Standard InChI | InChI=1S/C27H25FN4O3/c1-35-23-10-8-22(9-11-23)30-13-15-31(16-14-30)26(33)24-17-20-3-2-12-29-25(20)32(27(24)34)18-19-4-6-21(28)7-5-19/h2-12,17H,13-16,18H2,1H3 |
| Standard InChI Key | ZRYSPXQSNSAWDX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F |
Introduction
The compound 1-[(4-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one is a complex heterocyclic structure belonging to the class of naphthyridines. This compound integrates a fluorinated aromatic group, a methoxy-substituted phenylpiperazine moiety, and a dihydro-naphthyridinone core. Such structural features suggest potential biomedical applications, particularly in pharmacology and medicinal chemistry.
Structural Overview
The compound's structure can be broken down into the following components:
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4-Fluorophenylmethyl group: A fluorinated aromatic fragment contributing to hydrophobic interactions and electronic effects.
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4-(4-Methoxyphenyl)piperazine: A piperazine ring substituted with a methoxyphenyl group, often found in bioactive molecules.
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1,2-Dihydro-1,8-naphthyridin-2-one core: A bicyclic heterocyclic system known for its role in enzyme inhibition and receptor binding.
These structural elements collectively contribute to the compound's physicochemical properties and biological activity.
Synthesis Pathway
The synthesis of this compound likely involves multi-step organic reactions, including:
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The formation of the naphthyridinone core through cyclization reactions.
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Functionalization at specific positions (e.g., C3) with piperazine derivatives.
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Introduction of the fluorophenylmethyl group via nucleophilic substitution or coupling reactions.
Antimalarial Activity
Studies on related naphthyridine derivatives have demonstrated efficacy as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation pathways . These compounds exhibit activity against drug-resistant malaria strains and low off-target toxicity.
MAO Inhibition
Naphthyridine scaffolds have also been explored as monoamine oxidase (MAO) inhibitors, targeting neurological disorders such as Alzheimer's disease . The presence of piperazine enhances binding affinity through hydrogen bonding and hydrophobic interactions.
Calcium Channel Blockade
Piperazine derivatives containing fluorinated aromatic groups often act as calcium channel blockers, useful in treating migraines and cardiovascular conditions .
Biomedical Applications
The compound's structural features suggest potential applications in:
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Antimalarial therapies: Leveraging dual inhibition mechanisms to combat resistant malaria strains.
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Neurological treatments: Acting as MAO inhibitors for neurodegenerative diseases.
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Cardiovascular drugs: Serving as calcium antagonists for hypertension or migraine management.
Challenges and Future Directions
While promising, challenges include:
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Low aqueous solubility, which may limit bioavailability.
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Potential toxicity due to off-target interactions with human kinases.
Future research should focus on optimizing physicochemical properties through structural modifications and conducting comprehensive preclinical evaluations.
This detailed analysis underscores the importance of 1-[(4-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one as a versatile scaffold for drug discovery across multiple therapeutic areas. Further studies will elucidate its full pharmacological potential and clinical applicability.
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